

Application Note: Comprehensive Analytical Profiling of N-(2-bromophenyl)-2,3-dimethoxybenzamide

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Compound of Interest

Compound Name: *N*-(2-bromophenyl)-2,3-dimethoxybenzamide

Cat. No.: B5693748

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Introduction & Scientific Rationale

N-(2-bromophenyl)-2,3-dimethoxybenzamide (CAS: 352331-96-5 / MF: C₁₅H₁₄BrNO₃) is a highly functionalized benzamide derivative. Compounds containing the 2,3-dimethoxybenzamide pharmacophore are frequently investigated in drug discovery, particularly as ligands for central nervous system (CNS) targets such as dopamine D₂/D₃ receptors^[1].

From an analytical perspective, this molecule presents a unique combination of structural features that require an orthogonal testing strategy:

- **The Conjugated π -System:** The aromatic rings and the amide carbonyl provide a strong chromophore, making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the gold standard for purity assessment and quantification.
- **The Bromine Isotope Signature:** Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This creates a highly

diagnostic doublet in mass spectrometry (MS) separated by 2 Da, acting as an intrinsic isotopic filter to distinguish the target analyte from complex biological or synthetic matrices.

- The Amide Bond: Under collision-induced dissociation (CID) in tandem mass spectrometry (LC-MS/MS), benzamides undergo predictable cleavage at the amide bond, yielding stable benzoyl cations[2].

This application note provides field-proven, self-validating protocols for the chromatographic and spectrometric characterization of **N-(2-bromophenyl)-2,3-dimethoxybenzamide**, strictly adhering to the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures[3].

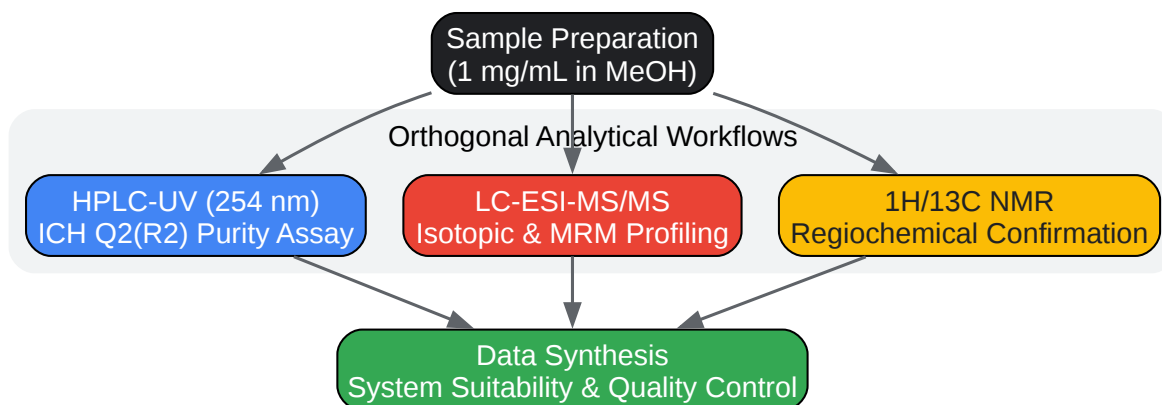
Physicochemical Properties

Understanding the physicochemical baseline of the analyte is critical for method development. The lipophilicity and molecular weight dictate the choice of reverse-phase column chemistry and mass spectrometry ionization modes.

Property	Value	Analytical Implication
Molecular Formula	C ₁₅ H ₁₄ BrNO ₃	Determines exact mass calculations for MS.
Molecular Weight	336.18 g/mol	Target precursor ions:[M+H] ⁺ at m/z 336.0 and 338.0.
LogP (Estimated)	~3.2 - 3.5	Highly retained on C18 columns; requires high organic modifier (e.g., Acetonitrile) for elution.
Hydrogen Bond Donors	1 (Amide N-H)	Influences peak tailing; necessitates acidic mobile phase modifiers to suppress silanol interactions.
Hydrogen Bond Acceptors	3 (O atoms)	Enhances ionization efficiency in Positive Electrospray Ionization (ESI ⁺).

Analytical Workflows & Method Causality

To ensure absolute scientific integrity, the analytical strategy employs orthogonal techniques. Relying solely on UV absorbance can mask co-eluting impurities lacking chromophores, while MS alone cannot accurately quantify without isotopically labeled internal standards.



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Orthogonal analytical workflow for validating **N-(2-bromophenyl)-2,3-dimethoxybenzamide**.

Experimental Protocols

Protocol 1: HPLC-UV Purity and Quantification Assay

Causality & Design: A reverse-phase C18 column is utilized due to the compound's lipophilicity. Formic acid (0.1%) is added to both aqueous and organic mobile phases. This addition serves a dual purpose: it maintains the amide in a neutral state to prevent peak splitting and suppresses the ionization of residual silanols on the silica stationary phase, thereby eliminating peak tailing.

Materials:

- Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) or equivalent.
- Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

- Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology:

- Sample Preparation: Dissolve 1.0 mg of **N-(2-bromophenyl)-2,3-dimethoxybenzamide** in 1.0 mL of Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
- System Priming: Purge the HPLC system with Mobile Phase A and B for 10 minutes to ensure baseline stability.
- Chromatographic Conditions:
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40 °C (reduces backpressure and improves mass transfer).
 - Injection Volume: 2 µL
 - Detection: UV at 254 nm (primary aromatic absorbance) and 280 nm.
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	95	5	Initial
1.0	95	5	Isocratic hold
6.0	5	95	Linear ramp
8.0	5	95	Wash
8.1	95	5	Re-equilibration
10.0	95	5	End

- System Suitability Testing (SST): Crucial for self-validation. Before analyzing unknown samples, inject the 50 µg/mL standard five times. The method is only valid if:

- Retention Time %RSD $\leq 1.0\%$
- Peak Area %RSD $\leq 2.0\%$
- Tailing Factor (Tf) ≤ 1.5
- Resolution (Rs) from nearest impurity ≥ 2.0 .

Protocol 2: LC-ESI-MS/MS Structural Characterization

Causality & Design: Positive Electrospray Ionization (ESI+) is selected because the amide nitrogen and methoxy oxygens readily accept protons. The fragmentation of benzamides typically yields a stable benzoyl cation[2]. By utilizing Multiple Reaction Monitoring (MRM), we can specifically track the transition from the intact brominated precursor to the non-brominated benzoyl fragment, ensuring high specificity.

Step-by-Step Methodology:

- Mass Spectrometer Tuning: Infuse a 1 $\mu\text{g/mL}$ solution of the analyte directly into the MS source at 10 $\mu\text{L/min}$.
- Source Parameters:
 - Capillary Voltage: 3.0 kV
 - Desolvation Temperature: 350 $^{\circ}\text{C}$
 - Desolvation Gas Flow: 600 L/hr
- Precursor Ion Identification: Perform a Q1 full scan (m/z 100–500). Locate the characteristic bromine doublet: $[\text{M}+\text{H}]^+$ at m/z 336.0 (79Br) and m/z 338.0 (81Br) in a ~1:1 intensity ratio.
- Collision-Induced Dissociation (CID): Isolate m/z 336.0 in Q1 and apply collision energy (CE) using Argon gas in Q2. Perform a product ion scan in Q3. Repeat for m/z 338.0.
- MRM Method Establishment: Program the MS to monitor the following transitions for quantitative analysis.

Precursor Ion (m/z)	Product Ion (m/z)	Structural Assignment	Optimal CE (eV)
336.0 (79Br)	165.0	[2,3-dimethoxybenzoyl cation]+ (Loss of 2-bromoaniline)	25
338.0 (81Br)	165.0	[2,3-dimethoxybenzoyl cation]+ (Loss of 2-bromoaniline)	25
336.0 (79Br)	172.0	[2-bromoaniline]+ radical cation	30
338.0 (81Br)	174.0	[2-bromoaniline]+ radical cation	30

Self-Validation Check: A blank injection (Methanol) must be run immediately following the highest calibration standard to prove the absence of carryover (signal must be < 0.1% of the standard).

Data Interpretation & Quality Control

When synthesizing the data from these orthogonal methods, the analyst must cross-verify the findings.

- Purity: The HPLC-UV chromatogram provides the area percent purity. According to ICH Q2(R2)[3], the limit of quantitation (LOQ) should be established where the signal-to-noise ratio is at least 10:1.
- Identity: The LC-MS/MS data must confirm the exact mass. The presence of the m/z 165.0 fragment unequivocally confirms the 2,3-dimethoxybenzoyl moiety, while the 2 Da spacing of the precursor ions confirms the presence of the intact bromine atom on the aniline ring.

By integrating strict System Suitability Testing (SST) and dynamic exclusion lists in MS[4], this protocol ensures that the analytical data generated for **N-(2-bromophenyl)-2,3-dimethoxybenzamide** is robust, reproducible, and fully compliant with global regulatory standards for pharmaceutical development.

References

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